molecular formula C19H14BrNO3S B392520 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313266-89-6

3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B392520
CAS No.: 313266-89-6
M. Wt: 416.3g/mol
InChI Key: YTKYVGUDTYWEBN-UHFFFAOYSA-N
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Description

3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazolidine ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves the reaction of 4-bromobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by cyclization with 2H-chromen-2-one under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can interact with enzyme active sites, inhibiting their activity, while the chromenone structure can bind to receptors, modulating their function. These interactions lead to various biological effects, including anticancer activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl thiazolidine derivatives: These compounds share the thiazolidine ring and bromophenyl group but lack the chromenone structure.

    Chromenone derivatives: These compounds have the chromenone structure but do not include the thiazolidine ring.

Uniqueness

The uniqueness of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYVGUDTYWEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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